molecular formula C21H20N2O3 B2606172 N-(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946354-74-1

N-(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2606172
CAS No.: 946354-74-1
M. Wt: 348.402
InChI Key: SOIPUOUHQHPYMW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted at position 1 with a 2-methylbenzyl group and at position 3 with a carboxamide linked to a 4-methoxyphenyl moiety. The compound’s structure combines electron-donating (methoxy, methyl) and lipophilic (aromatic) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-15-6-3-4-7-16(15)14-23-13-5-8-19(21(23)25)20(24)22-17-9-11-18(26-2)12-10-17/h3-13H,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIPUOUHQHPYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the dihydropyridine core. This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The methoxyphenyl and methylphenylmethyl groups are then introduced through subsequent reactions, such as Friedel-Crafts acylation or alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyridine core and amide group significantly affect solubility, lipophilicity, and electronic properties:

Compound Name Position 1 Substituent Amide Substituent Predicted logP* Key Features
Target Compound 2-methylbenzyl 4-methoxyphenyl ~3.5 Moderate lipophilicity; balanced solubility
N-(2,4-Dimethoxyphenyl)-1-(4-methoxybenzyl)-... 4-methoxybenzyl 2,4-dimethoxyphenyl ~2.8 Higher polarity due to multiple methoxy
BMS-777607 () 4-fluorophenyl Complex aryl-ether ~4.0 Increased lipophilicity (fluorine)
(E)-4-hydroxy-...carboxamide (6b, ) 4-methoxystyryl 4-methoxyphenyl ~2.2 Hydroxyl group enhances H-bonding
N-(3-Bromo-2-methylphenyl)-... () None (H at position 1) 3-bromo-2-methylphenyl ~3.0 Bromine increases molecular weight

*logP values estimated using fragment-based methods.

  • Methoxy vs.
  • Fluorine vs. Methoxy : BMS-777607’s 4-fluorophenyl group increases lipophilicity and metabolic stability compared to methoxy substituents, which are prone to demethylation .
  • Hydroxyl vs. Methoxy : The hydroxyl group in ’s compound (6b) introduces strong H-bonding capacity, likely improving crystalline stability but reducing membrane permeability .

Structural and Crystallographic Features

  • Planarity and Tautomerism : Like ’s compound, the target likely adopts a keto-amine tautomer, forming planar structures stabilized by π-conjugation. This planarity facilitates intermolecular H-bonding, as seen in centrosymmetric dimers in .
  • Crystal Packing : ’s compound forms dimers via N–H⋯O bonds, a feature expected in the target compound due to its analogous amide group. This could influence solid-state stability and formulation .

Biological Activity

N-(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanism of action, and various therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N3O3C_{24}H_{23}N_{3}O_{3}, with a molecular weight of approximately 465.59 g/mol. The compound features a dihydropyridine core, which is known for its diverse pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit notable antitumor effects. For instance, a study focused on the structure-activity relationship (SAR) of similar compounds found that modifications to the piperidine ring significantly influenced their potency against cancer cell lines, including HeLa cells. The most potent analogs achieved an effective concentration (EC50) as low as 0.020 μM, highlighting the importance of structural optimization in enhancing biological activity .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it has been evaluated for its activity against acetylcholinesterase (AChE) and urease. In vitro assays indicated strong inhibitory effects against these enzymes, which are crucial for various physiological processes and disease mechanisms. For example, compounds with similar structures exhibited up to 80% inhibition of AChE at certain concentrations .

Antibacterial and Antifungal Properties

Preliminary antibacterial screening revealed that related compounds exhibit moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve disruption of bacterial cell wall synthesis . Additionally, antifungal activities have been noted in some derivatives, suggesting a broad spectrum of antimicrobial potential.

Case Study 1: Antitumor Efficacy

In a controlled study involving several dihydropyridine derivatives, researchers observed that specific substitutions on the phenyl rings enhanced cytotoxicity against cancer cell lines. The study reported that compounds with methoxy groups showed improved cellular uptake and retention, contributing to their increased efficacy .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound. It was found that this compound inhibited AChE with an IC50 value significantly lower than standard inhibitors used in Alzheimer's disease treatment . This suggests potential therapeutic applications in neurodegenerative diseases.

Data Tables

Biological Activity EC50 / IC50 Values Tested Organisms
Antitumor0.020 μMHeLa cells
AChE Inhibition10 nMHuman serum
Urease Inhibition80% at 100 µMHelicobacter pylori
Antibacterial ActivityModerate to StrongS. typhi, B. subtilis

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